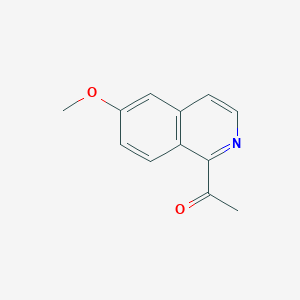
4-Benzyloxy-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxy-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a benzyloxy group at position 4 and a methyl group at position 6 makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyloxy-6-methylpyrimidine can be achieved through several methods. One common approach involves the catalytic reduction of this compound 1-oxide in methanol over palladium-carbon, resulting in the formation of 6-methyl-4-pyrimidinol via 4-hydroxy-6-methylpyrimidine 1-oxide. The use of Raney nickel as a catalyst in this case affords this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of catalytic reduction and other synthetic routes involving common reagents and catalysts such as palladium-carbon and Raney nickel are likely to be employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-6-methylpyrimidine undergoes various chemical reactions, including:
Reduction: Catalytic reduction using palladium-carbon or Raney nickel.
Oxidation: Oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8.
Substitution: Reactions with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex.
Common Reagents and Conditions
Palladium-carbon: Used in catalytic reduction reactions.
Raney nickel: Another catalyst for reduction reactions.
K2S2O8: Used in oxidative annulation reactions.
TEMPO: Employed in substitution reactions.
Major Products Formed
6-Methyl-4-pyrimidinol: Formed via catalytic reduction.
4-Hydroxy-6-methylpyrimidine 1-oxide: Intermediate in reduction reactions.
Scientific Research Applications
4-Benzyloxy-6-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-benzyloxy-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response . The compound’s structure allows it to interact with various biological targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methylpyrimidine: An intermediate in the reduction of 4-benzyloxy-6-methylpyrimidine.
6-Methyl-4-pyrimidinol: A product of the catalytic reduction of this compound.
4-Fluoropyrimidines: Structurally similar compounds with different substituents.
Uniqueness
This compound is unique due to the presence of both a benzyloxy group and a methyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-methyl-6-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H12N2O/c1-10-7-12(14-9-13-10)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
InChI Key |
DHHMTGQKHXHVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11898249.png)

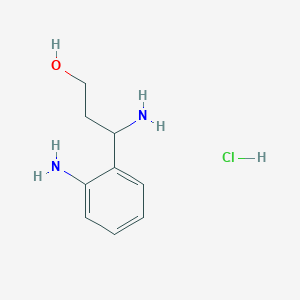

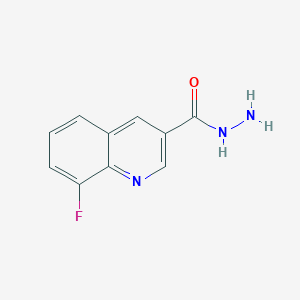
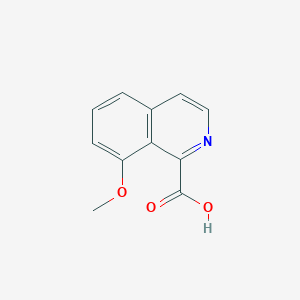




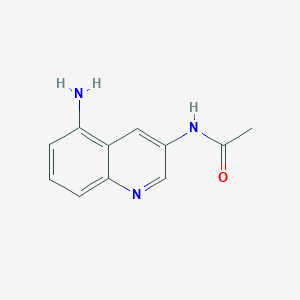
![4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)
